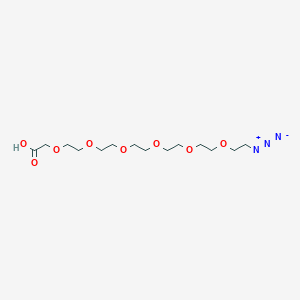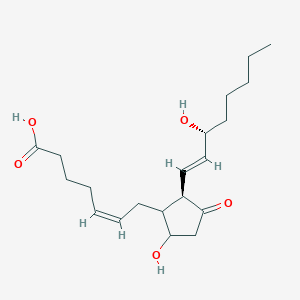
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW 246C involves the preparation of its precursor, BW 245C, followed by the separation of its diastereomers. The synthetic route typically includes the following steps:
Formation of the hydantoin ring: This involves the reaction of a suitable amine with an isocyanate to form a hydantoin derivative.
Cyclization: The hydantoin derivative undergoes cyclization to form the imidazolidine ring.
Diastereomer separation: The resulting mixture of diastereomers is separated using chromatographic techniques to isolate BW 246C.
Industrial Production Methods
Industrial production of BW 246C follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of diastereomers .
Chemical Reactions Analysis
Types of Reactions
BW 246C undergoes several types of chemical reactions, including:
Oxidation: BW 246C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BW 246C to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the BW 246C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
BW 246C has several scientific research applications, including:
Pharmacological studies: It is used to study the pharmacological properties of DP receptor agonists and their effects on platelet aggregation.
Biological research: BW 246C is employed in research on prostaglandin D2 receptors and their role in various biological processes.
Medical research: The compound is investigated for its potential therapeutic applications in cardiovascular diseases and other medical conditions.
Industrial applications: BW 246C is used in the development of new drugs and chemical compounds.
Mechanism of Action
BW 246C exerts its effects by binding to and activating the prostaglandin D2 receptor (DP receptor). This receptor is a member of the G protein-coupled receptor family and is involved in various physiological processes, including platelet aggregation and vasodilation . The activation of the DP receptor by BW 246C leads to the inhibition of platelet aggregation and other downstream effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2 (PGD2): The natural ligand for the DP receptor, involved in various physiological processes.
Other DP receptor agonists: Compounds that activate the DP receptor and have similar pharmacological properties.
Uniqueness
BW 246C is unique due to its specific diastereomeric form, which results in lower activity compared to BW 245C. This makes it a valuable tool for studying the structure-activity relationship of DP receptor agonists and understanding the role of stereochemistry in receptor binding and activation .
Properties
IUPAC Name |
7-[(4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-AAFJCEBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)

![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)

![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)
![[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7852448.png)
